molecular formula C18H22FNO3S B2938087 Cyclohex-3-en-1-yl(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034458-33-6

Cyclohex-3-en-1-yl(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Cat. No. B2938087
CAS RN: 2034458-33-6
M. Wt: 351.44
InChI Key: JHLAFCUHXGDUJQ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The preparation of 3-Oxocyclohex-1-ene-1-carbonitrile demonstrates the interest in cyclohexenone derivatives for their potential in various chemical synthesis processes, highlighting safety and waste disposal considerations in these reactions (Lujan-Montelongo & Fleming, 2014).
  • Studies on organophosphorus compounds show that reactions of ketones with specific reagents can form new compounds, indicating the versatility of cyclohexanone derivatives in synthesizing novel chemical entities (Scheibye, Shabana, Lawesson, & Romming, 1982).

Potential Pharmaceutical Applications

  • Research on novel acylguanidines with potential H2-blocking activity, involving cyclohexenone derivatives, underscores the exploration of these compounds in developing new therapeutic agents (Hanaee & Rashidi, 1990).
  • The synthesis of ciproxifan, a histamine H3-receptor antagonist, involves acylated fluoroaromatics, highlighting the pharmaceutical research interest in fluorophenyl derivatives for receptor modulation (Stark, 2000).

Material Science and Chemical Probes

  • The synthesis of chemical probes for mapping sulfenic acid modifications on proteins with cyclohexadione derivatives points towards their application in biochemical and pharmacological research to understand protein functions and states (Poole, Zeng, Knaggs, Yakubu, & King, 2005).

Molecular Structure Analysis

  • Crystal structure analysis of substituted thiophenes, which include fluorophenyl groups, is crucial in understanding the physical and chemical properties of these molecules, which is vital for their application in material science and pharmaceuticals (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

properties

IUPAC Name

cyclohex-3-en-1-yl-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3S/c19-16-9-5-4-8-15(16)17-10-11-20(12-13-24(17,22)23)18(21)14-6-2-1-3-7-14/h1-2,4-5,8-9,14,17H,3,6-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLAFCUHXGDUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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